methyl 2-(2,6-diaminophenyl)acetate
Description
Methyl 2-(2,6-diaminophenyl)acetate (CAS: 196100-87-5; alternative CAS: 1341124-14-8) is an organic compound with the molecular formula C₉H₁₂N₂O₂ and a molecular weight of 180.17 g/mol . Structurally, it consists of a phenyl ring substituted with two amino groups at the 2,6-positions and an acetate ester group at the benzylic position. Key synonyms include SCHEMBL12204370 and AKOS025149716 .
Properties
CAS No. |
1341124-14-8 |
|---|---|
Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.207 |
IUPAC Name |
methyl 2-(2,6-diaminophenyl)acetate |
InChI |
InChI=1S/C9H12N2O2/c1-13-9(12)5-6-7(10)3-2-4-8(6)11/h2-4H,5,10-11H2,1H3 |
InChI Key |
VCKIJAPQGBZVKE-UHFFFAOYSA-N |
SMILES |
COC(=O)CC1=C(C=CC=C1N)N |
Synonyms |
methyl 2-(2,6-diaminophenyl)acetate |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(2,6-diaminophenyl)acetate can be synthesized through several synthetic routes. One common method involves the esterification of 2-(2,6-diaminophenyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the direct amination of methyl 2-bromoacetate with 2,6-diaminobenzene. This reaction is usually performed in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen bromide formed during the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,6-diaminophenyl)acetate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride or alkylating agents like methyl iodide.
Major Products Formed
Oxidation: Methyl 2-(2,6-dinitrophenyl)acetate.
Reduction: Methyl 2-(2,6-diaminophenyl)ethanol.
Substitution: Methyl 2-(2,6-dihalophenyl)acetate or methyl 2-(2,6-dialkylphenyl)acetate.
Scientific Research Applications
Methyl 2-(2,6-diaminophenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions, particularly those involving esterases and amidases.
Industry: The compound can be used in the production of polymers and materials with specific properties, such as enhanced thermal stability or mechanical strength.
Mechanism of Action
The mechanism of action of methyl 2-(2,6-diaminophenyl)acetate depends on its specific application. In biological systems, the compound may act as a substrate or inhibitor of enzymes involved in ester hydrolysis or amide bond formation. The amino groups can form hydrogen bonds with active site residues, while the ester group can undergo nucleophilic attack by catalytic residues.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between methyl 2-(2,6-diaminophenyl)acetate and analogous compounds:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| This compound | 196100-87-5 | C₉H₁₂N₂O₂ | 180.17 | 2,6-diaminophenyl, methyl ester |
| Methyl 2-phenylacetoacetate | 16648-44-5 | C₁₁H₁₂O₃ | 192.21 | Phenyl, acetyl, methyl ester |
| Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate | 1193392-97-0 | C₁₂H₁₅FO₄ | 242.24 | 4-fluoro, 2,6-dimethoxy, ethyl ester |
| Methyl 2-[2-(2,6-dichloroanilino)phenyl]acetate | 15307-78-5 | C₁₅H₁₃Cl₂NO₂ | 310.18 | 2,6-dichloroanilino, methyl ester |
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: The diaminophenyl group in the target compound donates electrons via its amino groups, increasing aromatic ring reactivity toward electrophiles. In contrast, chloro (e.g., C₁₅H₁₃Cl₂NO₂) and fluoro (e.g., C₁₂H₁₅FO₄) substituents withdraw electrons, reducing reactivity .
- Solubility: The amino groups enhance hydrophilicity compared to halogenated derivatives, which are more lipophilic .
Crystallographic and Stability Data
- Crystal Packing: Methyl 2-[2-(2,6-dichloroanilino)phenyl]acetate (C₁₅H₁₃Cl₂NO₂) exhibits a dihedral angle of 63.80° between aromatic rings, stabilized by N–H⋯O hydrogen bonds. Short C–Cl⋯C interactions (3.5706 Å) further stabilize the lattice .
- Thermal Stability: Halogenated compounds (e.g., Cl, F) generally exhibit higher thermal stability due to stronger C–X bonds, whereas amino-substituted compounds may degrade at lower temperatures .
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